molecular formula C8H11NO3 B13299123 (3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid

(3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid

Cat. No.: B13299123
M. Wt: 169.18 g/mol
InChI Key: QGJZUUKYGXYJIZ-SSDOTTSWSA-N
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Description

(3R)-3-Amino-3-(2-methylfuran-3-yl)propanoic acid is a chiral non-proteinogenic amino acid that serves as a valuable synthetic intermediate in organic and medicinal chemistry. Its structure, incorporating both a stereogenic center and a methyl-substituted furan ring, makes it a versatile chiral building block for the construction of more complex, biologically active molecules . The furan moiety is a privileged structure in drug discovery, found in a range of therapeutic agents including antiviral drugs like Remdesivir, antibacterial agents, and peripheral vasodilators . This compound is particularly useful in pharmaceutical research for the development of potential therapies targeting the central nervous system, as the structural motif of furan-based amino acids is known to be valuable for creating molecules with potential therapeutic effects . Researchers can employ this chiral scaffold to study enzyme inhibition and receptor binding interactions, leveraging its specific three-dimensional configuration to explore stereoselective biological activity . Furthermore, derivatives of 3-(furan-2-yl)propanoic acid have been studied for their antimicrobial properties, showing activity against microorganisms such as the yeast-like fungi Candida albicans . Applications • Chiral building block for bioactive compound synthesis • Intermediate for nervous system drug discovery • Scaffold for enzyme inhibition and binding studies • Precursor for antimicrobial activity research Handling This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(3R)-3-amino-3-(2-methylfuran-3-yl)propanoic acid

InChI

InChI=1S/C8H11NO3/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)/t7-/m1/s1

InChI Key

QGJZUUKYGXYJIZ-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=CO1)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=C(C=CO1)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-methylfuran with an appropriate amino acid precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-based ketones or aldehydes, while reduction can produce various amino alcohols or hydrocarbons.

Scientific Research Applications

(3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
(3R)-3-Amino-3-(2-methylfuran-3-yl)propanoic acid 2-Methylfuran-3-yl C₈H₁₁NO₃ 169.18 Aromatic furan with methyl group; moderate polarity
(3R)-3-Amino-3-(4-bromophenyl)propanoic acid 4-Bromophenyl C₉H₁₀BrNO₂ 244.09 Bromine atom increases molecular weight and lipophilicity
BMAA (2-Amino-3-(methylamino)propanoic acid) Methylamino C₄H₁₀N₂O₂ 118.13 Neurotoxic; exhibits blood-brain barrier permeability issues
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl C₈H₁₀N₂O₂ 166.18 Basic pyridine ring enables hydrogen bonding and π-π interactions
(R)-3-Amino-3-(2-trifluoromethylphenyl)propanoic acid 2-Trifluoromethylphenyl C₁₀H₁₀F₃NO₂ 233.19 Strong electron-withdrawing CF₃ group enhances acidity and stability
(3R)-3-Amino-3-(1-benzofuran-2-yl)propanoic acid Benzofuran-2-yl C₁₁H₁₁NO₃ 205.21 Extended aromatic system increases lipophilicity
(3R)-3-Amino-3-(oxan-2-yl)propanoic acid Oxan-2-yl (tetrahydropyran) C₈H₁₅NO₃ 173.21 Saturated oxygen ring improves solubility and conformational flexibility

Substituent Effects on Physicochemical Properties

  • Aromatic vs. Saturated Rings: The target compound’s furan ring is aromatic, enabling resonance stabilization and π-π interactions. In contrast, the oxane (tetrahydropyran) substituent in (3R)-3-amino-3-(oxan-2-yl)propanoic acid is saturated, enhancing solubility and reducing planarity .
  • Electron-Donating vs.
  • Molecular Weight and Lipophilicity: Bulky substituents like benzofuran (C₁₁H₁₁NO₃, MW 205.21) increase molecular weight and lipophilicity compared to the target compound, which may influence membrane permeability .

Structural Flexibility and Drug Design

  • Conformational Constraints : The rigid furan ring in the target compound may restrict conformational flexibility compared to oxane-containing analogs .
  • Hydrogen-Bonding Capacity: The oxygen in furan acts as a hydrogen-bond acceptor, while pyridine derivatives () can participate in both donor and acceptor interactions .

Biological Activity

(3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid, an amino acid derivative, has garnered attention in biochemical research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C9_{9}H11_{11}N1_{1}O3_{3}, with a molecular weight of approximately 169.18 g/mol. The presence of a furan ring substituted with a methyl group significantly influences its reactivity and interactions within biological systems.

Biological Activities

Research indicates that (3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid exhibits several biological activities:

  • Enzyme Modulation : It has been shown to interact with various enzymes, potentially acting as a modulator in enzyme-substrate interactions. This modulation may influence metabolic pathways and neurotransmission processes, suggesting therapeutic implications in neuropharmacology.
  • Binding Affinity : The compound demonstrates binding affinity to specific proteins and enzymes, which could lead to functional changes beneficial for treating diseases. Its structural similarity to natural amino acids positions it as a candidate for roles in protein synthesis and enzyme catalysis.

The mechanism by which (3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid exerts its biological effects may involve:

  • Binding Sites : The compound likely binds to active or allosteric sites on target proteins, leading to alterations in their activity. This interaction can modulate biochemical pathways critical for various physiological functions.
  • Pathway Influence : It may influence pathways related to neurotransmitter release and metabolism, contributing to its potential applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Amino-2-methylpropanoic acidC5_{5}H11_{11}N1_{1}O2_{2}Simpler structure without furan ring
3-Amino-3-(furan-2-yl)propanoic acidC7_{7}H9_{9}N1_{1}O3_{3}Lacks methyl substitution on the furan ring
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methylfuran-2-yl)propanoic acidC13_{13}H17_{17}N1_{1}O4_{4}Contains a tert-butoxycarbonyl protecting group

The distinct substitution pattern on the furan ring of (3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid imparts unique chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound:

  • Neurotransmission Studies : Investigations into the role of (3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid in neurotransmission have shown promising results, indicating potential applications in treating conditions like depression and anxiety by modulating neurotransmitter levels .
  • Enzyme Interaction Research : A study demonstrated that the compound could enhance the activity of certain enzymes involved in metabolic pathways, suggesting its role as a biochemical enhancer or therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid to ensure enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution is critical for achieving high enantiomeric purity. For example, coupling 2-methylfuran-3-carbaldehyde with an appropriate amino acid precursor via Strecker or Mannich reactions, followed by chiral chromatography (e.g., HPLC with a chiral stationary phase) to isolate the (3R)-enantiomer . Catalytic asymmetric hydrogenation of α,β-unsaturated intermediates may also enhance stereoselectivity .

Q. How can spectroscopic techniques confirm the compound’s stereochemistry and structural integrity?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can verify the presence of the 2-methylfuran moiety (e.g., aromatic protons at δ 6.2–7.0 ppm) and the chiral center (split signals due to diastereotopicity) .
  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice packing and bond angles .
  • Circular Dichroism (CD) : Detects optical activity of the chiral center, correlating with the (3R)-configuration .

Q. What in vitro assays are suitable for evaluating its bioactivity in neurotransmitter modulation?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement studies using 3^3H-labeled ligands (e.g., glutamate receptor subtypes) quantify affinity (Ki_i) .
  • Electrophysiology : Patch-clamp recordings on neuronal cells assess ionotropic receptor modulation (e.g., NMDA or AMPA receptor currents) .
  • Enzyme Inhibition Assays : Measure IC50_{50} against enzymes like glutamine synthetase or decarboxylases via fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Control for Stereochemical Purity : Contradictions may arise from enantiomeric impurities; re-evaluate samples via chiral HPLC or NMR Mosher ester analysis .
  • Assay Standardization : Compare protocols for receptor expression systems (e.g., HEK293 vs. primary neurons) and buffer conditions (e.g., Mg2+^{2+} concentration affecting NMDA receptor activity) .
  • Meta-Analysis : Use computational tools (e.g., Bayesian statistics) to reconcile datasets, accounting for variables like cell type or ligand concentration .

Q. What computational strategies predict interactions between (3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid and biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding poses in glutamate receptor pockets (e.g., PDB: 2A5T) using AutoDock Vina, focusing on hydrogen bonds with the amino group and π-stacking with the furan ring .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to identify key residues for mutagenesis studies .
  • QSAR Modeling : Train models on analogs (e.g., thiophene or pyrazole derivatives) to predict bioavailability or toxicity .

Q. How does the 2-methylfuran substituent influence structure-activity relationships (SAR) compared to other heterocycles?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs with thiophene (), pyrazole (), or chlorophenyl () moieties. Test in parallel bioassays to quantify differences in receptor affinity or metabolic stability.
  • Electronic Effects : The methyl group on furan enhances lipophilicity (logP ↑) and steric bulk, potentially reducing off-target interactions compared to smaller substituents .
  • Metabolic Profiling : Use liver microsomes or CYP450 isoforms to compare oxidation rates of furan vs. thiophene derivatives, identifying metabolic soft spots .

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